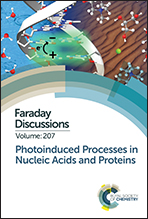Oxidative dehydrogenation of cyclohexene on atomically precise subnanometer Cu4−nPdn (0 ≤ n ≤ 4) tetramer clusters: the effect of cluster composition and support on performance†
Faraday Discussions Pub Date: 2022-07-28 DOI: 10.1039/D2FD00108J
Abstract
The pronounced effects of the composition of four-atom monometallic Cu and Pd and bimetallic CuPd clusters and the support on the catalytic activity and selectivity in the oxidative dehydrogenation of cyclohexene are reported. The ultra-nanocrystalline diamond supported clusters are highly active and dominantly produce benzene; some of the mixed clusters also produce cyclohexadiene, which are all clusters with a much suppressed combustion channel. The also highly active TiO2-supported tetramers solely produce benzene, without any combustion to CO2. The selectivity of the zirconia-supported mixed CuPd clusters and the monometallic Cu cluster is entirely different; though they are less active in comparison to clusters with other supports, these clusters produce significant fractions of cyclohexadiene, with their selectivity towards cyclohexadiene gradually increasing with the increasing number of copper atoms in the cluster, reaching about 50% for Cu3Pd1. The zirconia-supported copper tetramer stands out from among all the other tetramers in this reaction, with a selectivity towards cyclohexadiene of 70%, which far exceeds those of all the other cluster–support combinations. The findings from this study indicate a positive effect of copper on the stability of the mixed tetramers and potential new ways of fine-tuning catalyst performance by controlling the composition of the active site and via cluster–support interactions in complex oxidative reactions under the suppression of the undesired combustion of the feed.

Recommended Literature
- [1] The effect of a pine oil/diesel blend on the particulate emission characteristics of a diesel engine under a pre-injection strategy with EGR
- [2] Changing the dehydrogenation pathway of LiBH4–MgH2via nanosized lithiated TiO2†
- [3] Spectral mapping of 3D multi-cellular tumor spheroids: time-resolved confocal microscopy†
- [4] Recent advances in polymer protected gold nanoparticles: synthesis, properties and applications
- [5] Anti and gauche conformers of an inorganic butane analogue, NH3BH2NH2BH3†
- [6] Exit-strategies – smart ways to release phospholipid vesicle cargo†
- [7] Compartmental ligand approach for constructing 3d–4f heterometallic [CuII5LnIII2] clusters: synthesis and magnetostructural properties†
- [8] Improved protective and controlled releasing effect of fish oil microcapsules with rice bran protein fibrils and xanthan gum as wall materials
- [9] Coordination chemistry in the solid state
- [10] Influence of polymeric electrets on the performance of derived hybrid perovskite-based photo-memory devices†

Journal Name:Faraday Discussions
Research Products
-
CAS no.: 142596-50-7
-
CAS no.: 182823-26-3
-
CAS no.: 10277-44-8
-
CAS no.: 15366-08-2









